molecular formula C19H17N3O6 B7636160 [2-(3,4-dimethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

[2-(3,4-dimethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

Cat. No.: B7636160
M. Wt: 383.4 g/mol
InChI Key: LVTQLRBPSWMKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(3,4-dimethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is a complex organic compound that features a phthalazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-dimethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,4-dimethoxyaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with phthalazine-1-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(3,4-dimethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aniline moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, [2-(3,4-dimethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential use in the treatment of diseases. Its interactions with specific enzymes and receptors are of particular interest for developing new drugs.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [2-(3,4-dimethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • [2-(3,4-diethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
  • [2-(3,4-dimethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxamide

Uniqueness

Compared to similar compounds, [2-(3,4-dimethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate exhibits unique properties due to the presence of the dimethoxy groups on the aniline moiety

Properties

IUPAC Name

[2-(3,4-dimethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6/c1-26-14-8-7-11(9-15(14)27-2)20-16(23)10-28-19(25)17-12-5-3-4-6-13(12)18(24)22-21-17/h3-9H,10H2,1-2H3,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTQLRBPSWMKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.